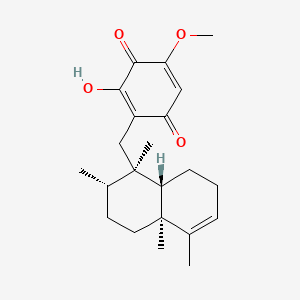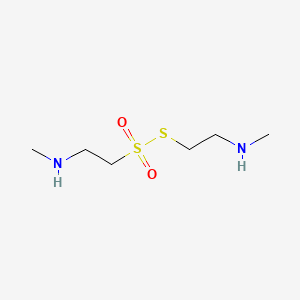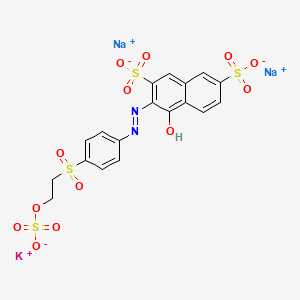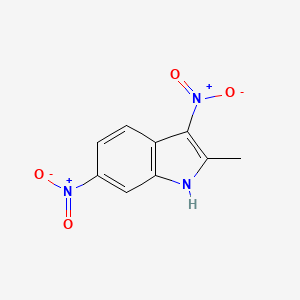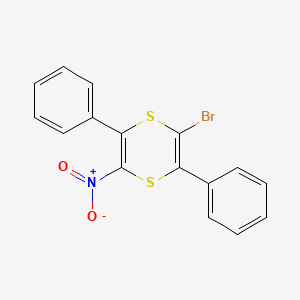
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a complex organic compound with a unique structure that includes bromine, phenyl groups, and a dithiin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on the exact molecular targets and pathways are limited .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide include other dithiin derivatives and brominated phenyl compounds. Examples include:
- 2-Bromo-5-nitro-3,6-diphenyl-1,4-dithiin
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole .
Propriétés
Numéro CAS |
6317-70-0 |
|---|---|
Formule moléculaire |
C16H10BrNO2S2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-bromo-5-nitro-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10BrNO2S2/c17-15-13(11-7-3-1-4-8-11)22-16(18(19)20)14(21-15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
SWKBBSCOHMIXAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


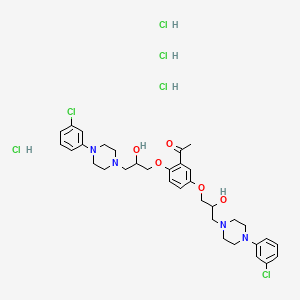
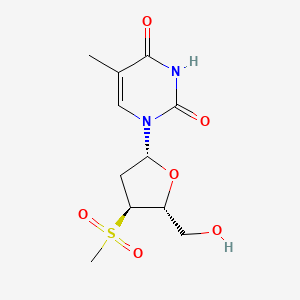
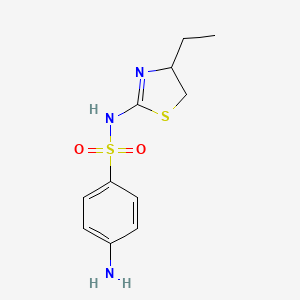

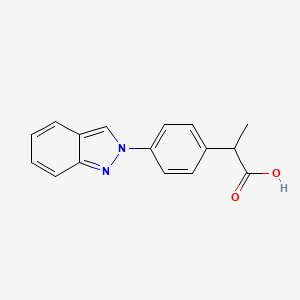
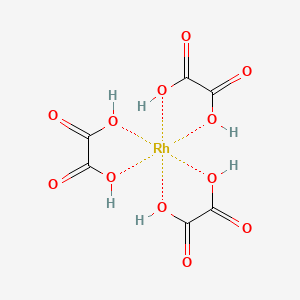
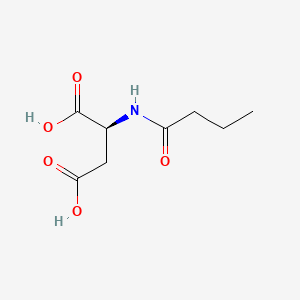
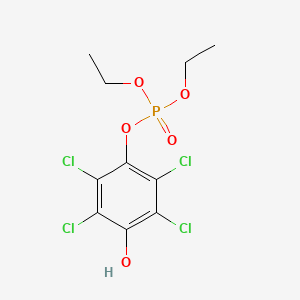
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
